

Application Notes & Protocols: Characterization of Ir(MDQ)₂(acac) via Photoluminescence and Electroluminescence Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ir(MDQ)₂(acac)*

Cat. No.: *B6593347*

[Get Quote](#)

Introduction

Iridium(III) bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetonate), commonly known as Ir(MDQ)₂(acac), is a highly efficient organometallic phosphorescent emitter crucial for the development of Organic Light-Emitting Diodes (OLEDs).^{[1][2][3]} This complex is renowned for its role as a red to orange dopant in the emissive layer of OLED devices, enabling the production of displays with vibrant colors, high efficiency, and long operational stability.^{[1][2]} Its unique molecular structure facilitates efficient harvesting of both singlet and triplet excitons, leading to a theoretical internal quantum efficiency of 100% in phosphorescent OLEDs (PhOLEDs).^{[4][5]} This document provides detailed protocols for characterizing the photophysical and electrical properties of Ir(MDQ)₂(acac) using photoluminescence (PL) and electroluminescence (EL) spectroscopy.

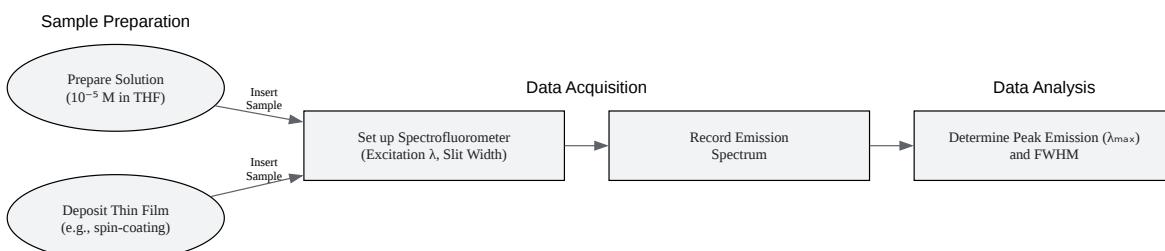
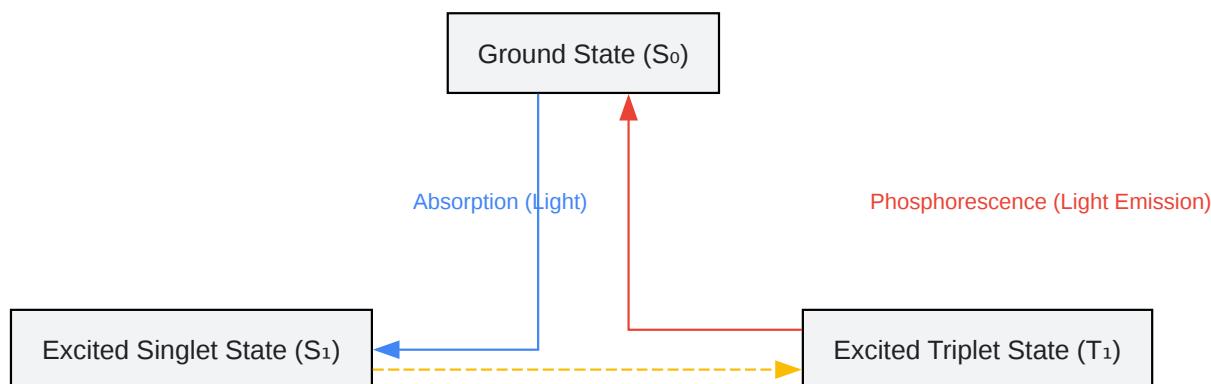
Physicochemical and Photophysical Properties of Ir(MDQ)₂(acac)

The fundamental properties of Ir(MDQ)₂(acac) determine its performance as an emitter. These properties are summarized in the table below. The HOMO/LUMO levels are critical for designing efficient device architectures, ensuring balanced charge injection and transport.^[1] The emission wavelength dictates the color of the emitted light, which for Ir(MDQ)₂(acac) is in the orange-red region of the visible spectrum.^{[2][3]}

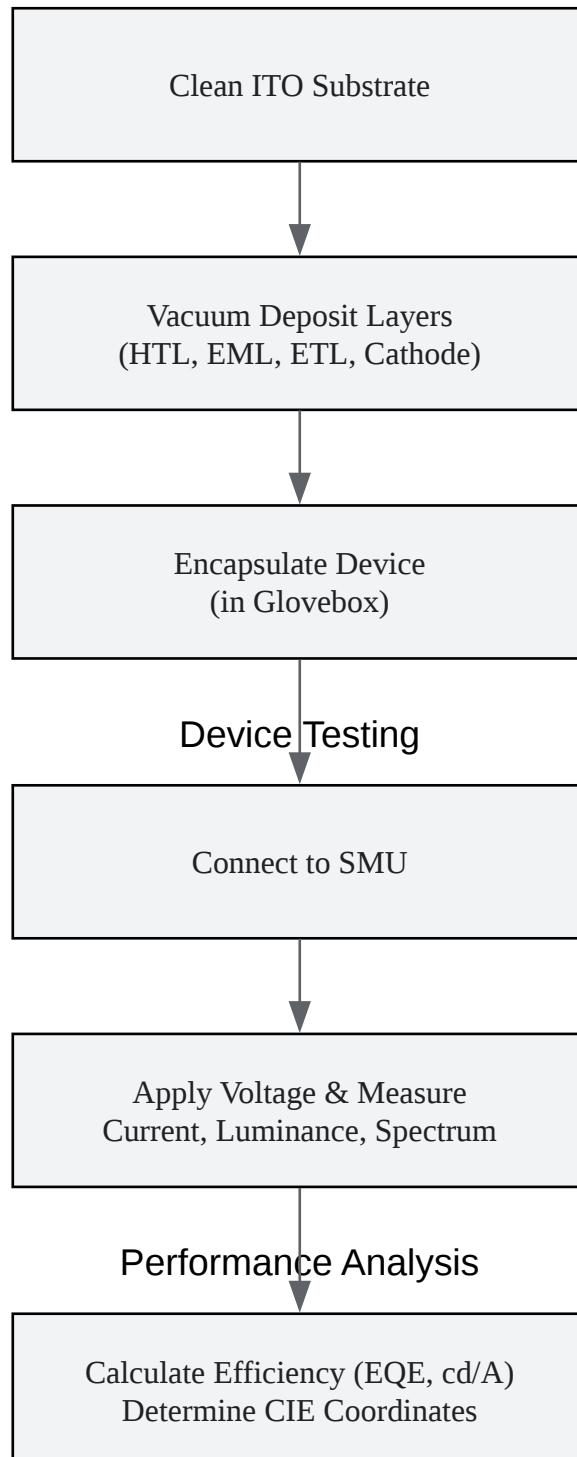
Property	Value	Reference
Full Name	Bis(2-methyldibenzo[f,h]quinoxaline)(acetylacetone)iridium(III)	[1] [2]
CAS Number	536755-34-7	[1] [2]
Chemical Formula	C ₃₉ H ₂₉ N ₄ O ₂ Ir	[1]
Appearance	Red powder/crystals	[1] [2]
HOMO Level	5.4 eV	[1] [2]
LUMO Level	2.8 eV	[1] [2]
Absorption (λ_{max})	~370 nm (in DCM)	[1] [2]
Emission (λ_{max})	~608 nm (in THF)	[1] [2]
Triplet Lifetime (τ)	~989 ns	[6]

Energy Transition and Emission Mechanism

The photoluminescence of Ir(MDQ)₂(acac) is governed by the principle of phosphorescence. Upon absorption of a photon, the molecule is promoted from its ground singlet state (S₀) to an excited singlet state (S₁). Due to the heavy iridium atom, strong spin-orbit coupling facilitates a rapid and efficient non-radiative transition known as intersystem crossing (ISC) to the triplet excited state (T₁). The subsequent radiative decay from this "spin-forbidden" triplet state back to the ground state results in long-lived phosphorescent emission.[\[3\]](#)



Device Fabrication



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. noctiluca.eu [noctiluca.eu]
- 2. ossila.com [ossila.com]
- 3. Buy Ir(MDQ)2(acac) | 536755-34-7 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes & Protocols: Characterization of Ir(MDQ)₂(acac) via Photoluminescence and Electroluminescence Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b6593347#electroluminescence-and-photoluminescence-spectroscopy-of-ir-mdq-2-acac>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com